N-(2-methoxyethyl)but-3-en-1-amine
Overview
Description
“N-(2-methoxyethyl)but-3-en-1-amine” is a compound with the molecular formula C7H15NO . It is a crystalline compound that has been synthesized . It is a heteroleptic anion with electron deficiency stabilized by methoxy groups, which act as coordinating ligands for metal cations .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string "COCCNCCC=C" . The compound has a molecular weight of 129.20 g/mol . The exact mass and monoisotopic mass of the compound are both 129.115364102 g/mol .Physical and Chemical Properties Analysis
“this compound” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . The topological polar surface area of the compound is 21.3 Ų . The compound has a heavy atom count of 9 . The complexity of the compound is computed to be 63.9 .Scientific Research Applications
Synthesis and Characterization of Complexes
N-(2-methoxyethyl)but-3-en-1-amine (mepma) has been utilized in the synthesis and characterization of manganese(II) complexes. This compound, along with other similar ligands, forms complexes with manganese(II) halides, demonstrating varied coordination and magnetic properties. For instance, the Mn(II) ions in some complexes interact antiferromagnetically, while others show weak ferromagnetic interactions (Wu et al., 2004).
Enhanced Lipase-Catalyzed N-Acylation
Research shows that this compound can play a role in enhancing the rate of lipase-catalyzed kinetic resolution, a method used for preparing enantiopure amines. A study focusing on the molecular basis for this enhancement identified interactions between methoxyacetate and the amine nitrogen atom as key factors (Cammenberg et al., 2006).
Electrochemical Synthesis Method
A standardized method for synthesizing N-protected (1-methoxyalkyl)amines, including compounds related to this compound, has been developed using electrochemical techniques. This method, involving the decarboxylative α-methoxylation of α-amino acid derivatives, yields high-quality products efficiently (Walęcka-Kurczyk et al., 2022).
Chiral Primary Amine Synthesis
This compound has been implicated in the synthesis of chiral primary amines. Research in this area includes the diastereoselective alkylation of certain compounds and the cleavage of N4–Nexocyclic bonds in triazol-4-alkylamines, contributing significantly to the field of asymmetric synthesis (Serradeil-Albalat et al., 2008).
Safety and Hazards
The compound is highly flammable and toxic if swallowed . It may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
N-(2-methoxyethyl)but-3-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-8-6-7-9-2/h3,8H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALHXAWUHSBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251382-92-9 | |
Record name | N-(2-Methoxyethyl)but-3-en-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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